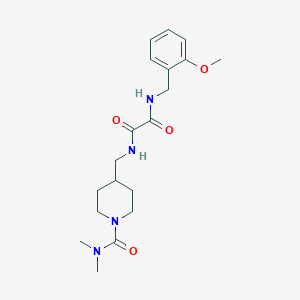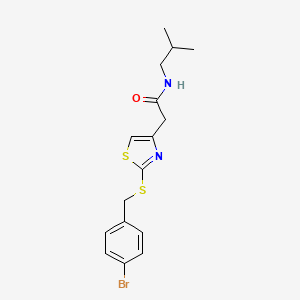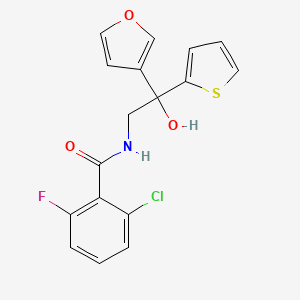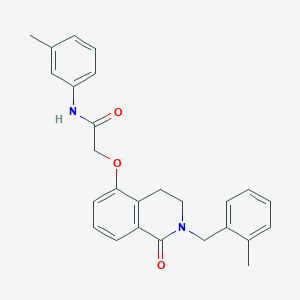
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as DPPX, is a selective blocker of the Kv4.2 potassium channel. The Kv4.2 potassium channel is a key regulator of neuronal excitability and is implicated in several neurological disorders. DPPX has been extensively studied for its potential therapeutic applications in these disorders.
Wirkmechanismus
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide selectively blocks the Kv4.2 potassium channel, which is a key regulator of neuronal excitability. The Kv4.2 potassium channel is expressed in several regions of the brain, including the hippocampus, cortex, and thalamus. The blockade of the Kv4.2 potassium channel by N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide leads to a reduction in neuronal excitability, which is thought to underlie its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel with high affinity. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, indicating its selectivity for the Kv4.2 potassium channel. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce neuronal excitability in several regions of the brain, including the hippocampus, cortex, and thalamus. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to reduce seizure activity and pain in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several advantages for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a selective blocker of the Kv4.2 potassium channel, which allows for the specific study of this channel in neurological disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to have minimal effects on other potassium channels and ion channels, which reduces the potential for off-target effects. However, N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has limitations for lab experiments. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a short half-life, which requires frequent dosing in animal models. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide also has limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One future direction is the development of more potent and selective Kv4.2 potassium channel blockers. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in human clinical trials for neurological disorders such as epilepsy, chronic pain, and schizophrenia. The potential for off-target effects and drug interactions with other medications will need to be carefully evaluated in these trials. Another future direction is the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide in other neurological disorders that are thought to involve the Kv4.2 potassium channel, such as Alzheimer's disease and Parkinson's disease. Overall, the study of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has the potential to lead to the development of novel therapies for several neurological disorders.
Synthesemethoden
The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves the reaction of 2-methoxy-5-methylphenylamine with oxalyl chloride to form the corresponding amide. The amide is then reacted with 3,3-diphenylpropylamine to form N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. The synthesis of N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, chronic pain, and schizophrenia. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to selectively block the Kv4.2 potassium channel, which is implicated in the pathophysiology of these disorders. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been shown to reduce seizure activity in animal models of epilepsy and to reduce pain in animal models of chronic pain. N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has also been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18-13-14-23(30-2)22(17-18)27-25(29)24(28)26-16-15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,21H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVPCTQEPUJPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2622550.png)

![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)
![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)






![Ethyl 1-(7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxylate](/img/structure/B2622571.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)